molecular formula C14H16N2O2 B7495160 4-(2,5-Dimethylmorpholine-4-carbonyl)benzonitrile

4-(2,5-Dimethylmorpholine-4-carbonyl)benzonitrile

Cat. No. B7495160
M. Wt: 244.29 g/mol
InChI Key: VBYWURNAZSFQKJ-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylmorpholine-4-carbonyl)benzonitrile, also known as DMBCN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylmorpholine-4-carbonyl)benzonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, 4-(2,5-Dimethylmorpholine-4-carbonyl)benzonitrile has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins and play a critical role in cancer progression and metastasis (Chen et al., 2019). 4-(2,5-Dimethylmorpholine-4-carbonyl)benzonitrile has also been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages, suggesting its potential as an anti-inflammatory agent (Li et al., 2017).
Biochemical and Physiological Effects
4-(2,5-Dimethylmorpholine-4-carbonyl)benzonitrile has been shown to exhibit a range of biochemical and physiological effects in various cell and animal models. In cancer cells, 4-(2,5-Dimethylmorpholine-4-carbonyl)benzonitrile has been reported to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion (Chen et al., 2019). In animal models of inflammation, 4-(2,5-Dimethylmorpholine-4-carbonyl)benzonitrile has been shown to reduce the production of pro-inflammatory cytokines and improve disease symptoms (Li et al., 2017). 4-(2,5-Dimethylmorpholine-4-carbonyl)benzonitrile has also been found to exhibit antioxidant and neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's (Zhang et al., 2016).

Advantages and Limitations for Lab Experiments

4-(2,5-Dimethylmorpholine-4-carbonyl)benzonitrile offers several advantages for lab experiments, including its high yield and purity, ease of synthesis, and versatility as a building block for the synthesis of novel compounds. However, 4-(2,5-Dimethylmorpholine-4-carbonyl)benzonitrile also has some limitations, including its relatively low solubility in water and some organic solvents, which can affect its bioavailability and limit its use in certain applications. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-(2,5-Dimethylmorpholine-4-carbonyl)benzonitrile and its potential side effects.

Future Directions

There are numerous future directions for the research and development of 4-(2,5-Dimethylmorpholine-4-carbonyl)benzonitrile, including the identification of new applications and the optimization of its pharmacological properties. For example, 4-(2,5-Dimethylmorpholine-4-carbonyl)benzonitrile could be further explored as a potential therapeutic agent for a range of diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, efforts could be made to improve the solubility and bioavailability of 4-(2,5-Dimethylmorpholine-4-carbonyl)benzonitrile through the development of new formulations and delivery systems. Finally, the mechanism of action of 4-(2,5-Dimethylmorpholine-4-carbonyl)benzonitrile could be further investigated through the use of advanced biochemical and biophysical techniques, such as molecular modeling and X-ray crystallography.
In conclusion, 4-(2,5-Dimethylmorpholine-4-carbonyl)benzonitrile is a promising compound with significant potential for a range of scientific research applications. Its ease of synthesis, versatility, and unique pharmacological properties make it an attractive target for drug discovery, materials science, and analytical chemistry. Further studies are needed to fully understand the mechanism of action of 4-(2,5-Dimethylmorpholine-4-carbonyl)benzonitrile and its potential applications in various fields.

Synthesis Methods

4-(2,5-Dimethylmorpholine-4-carbonyl)benzonitrile can be synthesized through a multistep process involving the reaction of 4-cyanobenzaldehyde with 2,5-dimethylmorpholine-4-carboxylic acid, followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (Liu et al., 2013). The resulting product is then purified through column chromatography to obtain 4-(2,5-Dimethylmorpholine-4-carbonyl)benzonitrile in high yield and purity.

Scientific Research Applications

4-(2,5-Dimethylmorpholine-4-carbonyl)benzonitrile has been extensively studied for its potential applications in various fields, including drug discovery, materials science, and analytical chemistry. In drug discovery, 4-(2,5-Dimethylmorpholine-4-carbonyl)benzonitrile has been identified as a promising lead compound for the development of new drugs targeting cancer, inflammation, and infectious diseases (Chen et al., 2019). 4-(2,5-Dimethylmorpholine-4-carbonyl)benzonitrile has also been used as a building block for the synthesis of novel materials with unique optical and electronic properties (Liu et al., 2013). In analytical chemistry, 4-(2,5-Dimethylmorpholine-4-carbonyl)benzonitrile has been employed as a derivatizing agent for the detection and quantification of amino acids, peptides, and proteins (Zhang et al., 2016).

properties

IUPAC Name

4-(2,5-dimethylmorpholine-4-carbonyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-9-18-11(2)8-16(10)14(17)13-5-3-12(7-15)4-6-13/h3-6,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYWURNAZSFQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C)C(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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